molecular formula C15H11N3 B1218282 1H-Phenanthro[9,10-d]imidazol-2-amine CAS No. 37052-13-4

1H-Phenanthro[9,10-d]imidazol-2-amine

Cat. No.: B1218282
CAS No.: 37052-13-4
M. Wt: 233.27 g/mol
InChI Key: NRAODPUCVPCBOK-UHFFFAOYSA-N
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Description

1H-Phenanthro[9,10-d]imidazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Treatment

One of the most promising applications of 1H-Phenanthro[9,10-d]imidazol-2-amine derivatives is in the treatment of Alzheimer's disease. A study synthesized several derivatives that demonstrated multifunctional properties against Alzheimer’s pathology. For instance, compound 9g exhibited a 74% inhibition of Aβ1-42 aggregation at a concentration of 10 μM, with an IC50 value of 6.5 μM for self-induced aggregation. Additionally, it showed potent inhibition against acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's therapy .

Key Findings:

  • Aβ Aggregation Inhibition: Compound 9g significantly inhibited both self-mediated and metal-induced Aβ aggregation.
  • Cholinesterase Inhibition: IC50 values were found to be 0.86 μM and 0.51 μM for acetylcholinesterase and butyrylcholinesterase, respectively.
  • Antioxidant Activity: The compound also demonstrated strong antioxidant properties with an ORAC value of 2.29.

Antimicrobial Properties

Research has also explored the antimicrobial potential of amphiphilic conjugates derived from this compound. These compounds were designed as mimics of antimicrobial peptides and showed significant activity against various bacterial strains. The synthesized conjugates displayed effective membrane-targeting capabilities, enhancing their potential as antimicrobial agents .

Key Findings:

  • Broad-Spectrum Activity: The conjugates exhibited efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The amphiphilic nature facilitates membrane disruption, which is critical for antimicrobial efficacy.

Organic Light Emitting Diodes (OLEDs)

The phenanthroimidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). A recent study reported the synthesis of deep-blue light-emitting materials based on these compounds, which are essential for high-performance OLED applications. The study focused on the relationship between donor and acceptor properties within the molecular structure to optimize light emission characteristics .

Key Findings:

  • High Performance: The synthesized OLED materials demonstrated excellent photophysical properties conducive to efficient light emission.
  • Structure-Property Relationship: The study emphasized the importance of molecular design in achieving desired electronic characteristics.

Dye-Sensitized Solar Cells

Another significant application area is in dye-sensitized solar cells (DSSCs). Compounds derived from this compound have been explored as dye-sensitizers due to their favorable photophysical properties. These compounds can enhance light absorption and conversion efficiency in solar cells .

Key Findings:

  • Photostability: The synthesized dyes exhibited good stability under operational conditions.
  • Efficiency Improvement: Incorporating these dyes into solar cell architectures led to improved energy conversion efficiencies.

Summary Table of Applications

Application AreaKey CompoundsNotable Findings
Alzheimer's Disease TreatmentCompound 9g74% Aβ aggregation inhibition; strong cholinesterase inhibition
Antimicrobial AgentsAMP MimicsEffective against Gram-positive and Gram-negative bacteria
Organic Light Emitting DiodesVarious DerivativesHigh performance deep-blue OLEDs with optimized emission properties
Dye-Sensitized Solar CellsPhenanthroimidazole DerivativesImproved photostability and energy conversion efficiency

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Phenanthro[9,10-d]imidazol-2-amine derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between phenanthrenequinone and aldehydes under acidic conditions. Key steps include:

  • Condensation with ammonium acetate : For example, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid was synthesized using phenanthrenequinone, an aldehyde, ammonium acetate, and glacial acetic acid, achieving a 91% yield .
  • Microwave-assisted synthesis : Derivatives like 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole were prepared via microwave irradiation, reducing reaction time and improving efficiency .
  • Multi-step functionalization : For OLED applications, styryl or biphenylamine groups are introduced via Suzuki coupling or Heck reactions .

Q. What characterization techniques are essential for confirming the structure of these compounds?

Methodological Answer: Key techniques include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms substituent positions and aromatic proton environments .
    • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1590 cm⁻¹) .
  • Elemental analysis : Validates purity and stoichiometry .
  • Mass spectrometry (MALDI-TOF) : Determines molecular weight (e.g., m/z 996.26 [M⁺] for a derivative in ) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/n space group for a derivative in ) .

Advanced Research Questions

Q. How do structural modifications influence the photocatalytic efficiency of phenanthroimidazole-based COFs?

Methodological Answer: Photocatalytic hydrogen evolution reaction (HER) activity in covalent organic frameworks (COFs) depends on:

  • Donor-acceptor (D-A) architecture : β-ketoenamine-linked COFs (e.g., PIm-COF2) exhibit enhanced charge separation due to intramolecular D-A interactions, achieving an apparent quantum efficiency (AQE) of 2.52% .
  • Extended conjugation : Incorporation of pyrene moieties broadens light absorption and reduces band gaps (e.g., DDPPPA in ) .
  • Pore structure : 2D crystalline frameworks improve aqueous interaction and charge transfer .

Table 1: Photocatalytic Performance of Phenanthroimidazole COFs

COF TypeAQE (%)Key Structural FeaturesReference
PIm-COF10.12Basic β-ketoenamine linkage
PIm-COF22.52Enhanced D-A effect, 2D porous structure
DDPPPAN/APyrene-modified, broad absorption

Q. What strategies optimize charge transfer in OLED applications?

Methodological Answer:

  • D–π–A molecular design : Compounds like MPPIS-TPA ( ) use carbazole donors and phenanthroimidazole acceptors with styryl spacers to balance hole/electron transport, achieving external quantum efficiency (EQE) >5% .
  • Thermal stability optimization : Derivatives with triphenylamine (TPA) substituents exhibit high decomposition temperatures (Td₅ >550°C), ensuring device durability .
  • Aggregation-induced emission (AIE) : Bulky substituents (e.g., pyrene) reduce aggregation-caused quenching, enhancing luminance .

Q. How can molecular docking studies guide drug design for phenanthroimidazole derivatives?

Methodological Answer:

  • Binding mode prediction : Docking studies with DNA (e.g., 1-(4-methoxyphenyl)-2-(4-methylnaphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole) reveal non-covalent interactions (e.g., intercalation) and binding energies (ΔG < -8 kcal/mol) .
  • Structure-activity relationship (SAR) : Modifications at the 2-position (e.g., nitro or chloro groups) alter binding affinity and selectivity .

Q. Addressing Data Contradictions

Q. Why do reported AQE values for phenanthroimidazole COFs vary significantly?

Analysis: Discrepancies arise from differences in:

  • Structural design : PIm-COF2’s β-ketoenamine linkage outperforms imine-linked COFs due to tautomerism-enhanced D-A effects .
  • Experimental conditions : Variations in light source intensity (e.g., AM 1.5G vs. monochromatic light) affect HER rates .
  • Morphology : Nanocrystalline vs. amorphous phases impact charge carrier mobility .

Q. Methodological Recommendations

  • Photocatalysis : Use electrochemical impedance spectroscopy (EIS) to quantify charge transfer resistance .
  • OLEDs : Employ time-resolved photoluminescence (TRPL) to measure exciton lifetimes .
  • Synthesis : Optimize microwave irradiation parameters (power, time) to reduce side reactions .

Properties

CAS No.

37052-13-4

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

1H-phenanthro[9,10-d]imidazol-2-amine

InChI

InChI=1S/C15H11N3/c16-15-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18-15/h1-8H,(H3,16,17,18)

InChI Key

NRAODPUCVPCBOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)N

Synonyms

1H-phenanthro(9,10-d)imidazol-2-amine
2-aminophenanthroimidazole
phenanthroimidazole-2-amine

Origin of Product

United States

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